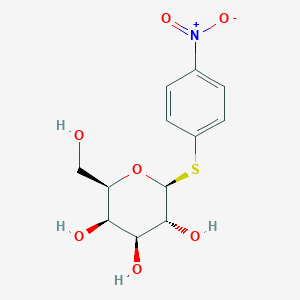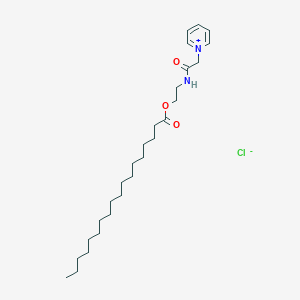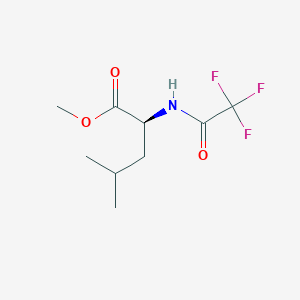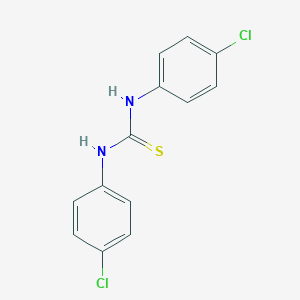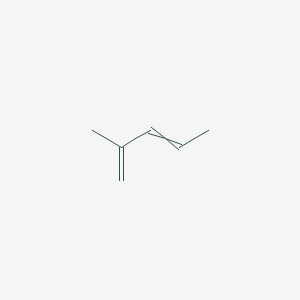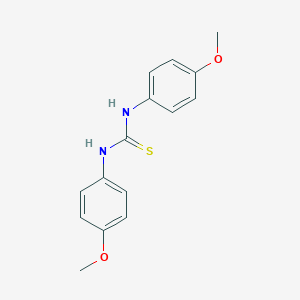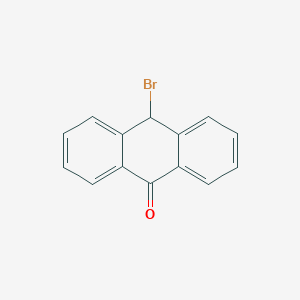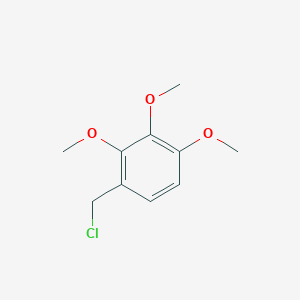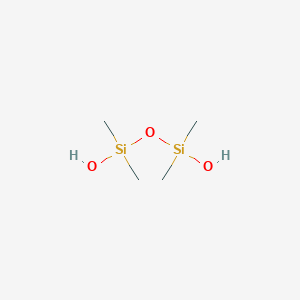
1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, involves hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability, allowing for sublimation without decomposition. Such processes yield materials suitable for forming ladder oligosilsesquioxanes, demonstrating the compound's foundational role in creating complex siloxane structures (Suyama et al., 2007).
Molecular Structure Analysis
X-ray crystallography reveals that 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, forms a columnar array with a diameter of 1.21 nm in the crystal, featuring intermolecular hydrogen bonding. The gauche- and anti-conformations of the disiloxane-1,1,3,3-tetraol indicate its flexible molecular arrangement, which influences its chemical reactivity and physical properties (Suyama et al., 2007).
Chemical Reactions and Properties
1,3-Disiloxanediols serve as effective hydrogen-bonding catalysts, with activities surpassing those of silanediols and triarylsilanols. Their catalytic behavior, assessed through the Friedel Crafts addition of indole to trans-β-nitrostyrene, confirms their potential as robust, recoverable catalysts without deactivation or product inhibition under reaction conditions (Diemoz et al., 2017).
Physical Properties Analysis
The physical properties of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, such as solubility in common organic solvents and thermal stability, enable a broad range of applications. Its ability to form specific crystalline structures through hydrogen bonding highlights its significance in designing molecular architectures with tailored physical characteristics (Suyama et al., 2007).
Chemical Properties Analysis
The compound exhibits strong hydrogen-bonding and anion-binding abilities, influenced by its molecular structure. The existence of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, in various conformations and its interactions with other molecules through hydrogen bonds underline its chemical versatility. Such properties make it an excellent candidate for applications requiring specific chemical reactivities or binding capabilities (Diemoz et al., 2016).
Wissenschaftliche Forschungsanwendungen
Application 1: Production of Silicone Polymers or Silicone Resins
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” is used as a monomer in the production of silicone polymers or silicone resins .
- Results or Outcomes : The outcome of this application is the production of silicone polymers or resins, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 2: Preparation of Other Organosilicon Compounds
- Scientific Field : Organosilicon Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” is used as a precursor to prepare other organosilicon compounds .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of organosilicon compounds, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 3: Synthesis of Polysiloxane Containing Faculties End Groups
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the synthesis of polysiloxane containing faculties end groups .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of polysiloxanes, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 4: Preparation of High Performance Organic Silicone Surfactants
- Scientific Field : Surfactant Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the preparation of high performance organic silicone surfactants .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of high performance organic silicone surfactants, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 5: Non-Aqueous Polymer Preparation
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used in non-aqueous polymer preparation .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of polymers, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 6: Production of Addition Silicon Rubber, Silica Gel, Hydrogenpolysiloxane and Plastic, Resin Modifier, Dendrite Polymer Special Additives
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the production of many products, such as addition silicon rubber, silica gel, Hydrogenpolysiloxane and plastic, resin modifier, dendrite polymer special additives .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of products, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Safety And Hazards
Eigenschaften
IUPAC Name |
hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAZKFNWPIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061505 | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
CAS RN |
1118-15-6 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



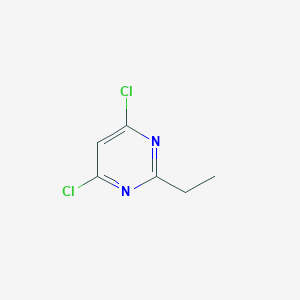
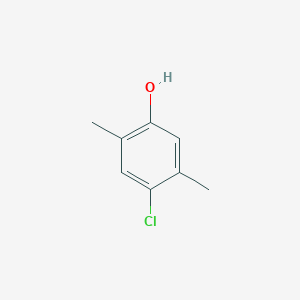

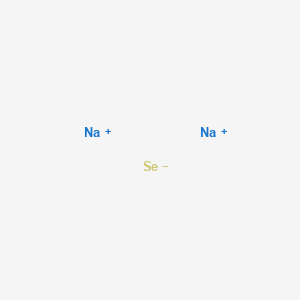
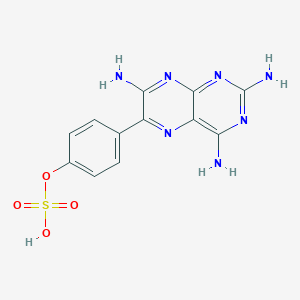
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
